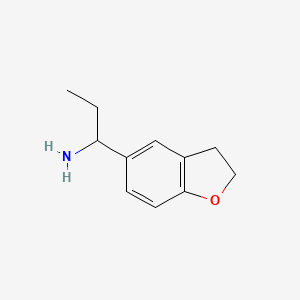

1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine

Description

1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine is a molecule that can be structurally categorized by its two main components: a 2,3-dihydro-1-benzofuran nucleus and a propan-1-amine side chain.

Benzofuran (B130515) Moiety: The core of the molecule is a benzofuran ring system where the furan (B31954) ring is saturated at the 2 and 3 positions, making it a 2,3-dihydrobenzofuran (B1216630). Benzofurans are a class of heterocyclic compounds found in numerous natural products and synthetic molecules that exhibit a wide range of biological activities. rsc.orgrsc.org The dihydro- variant maintains this bicyclic core, which is a frequent target in synthetic and medicinal chemistry. nih.gov

Phenethylamine (B48288) Analogy: The arrangement of the propan-1-amine side chain attached to the benzene (B151609) ring portion of the dihydrobenzofuran scaffold creates a structural analogy to phenethylamines. The 2-phenethylamine motif is a critical component of many endogenous catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862), and is a foundational structure for many classes of psychoactive compounds and pharmaceuticals. mdpi.com Research has specifically focused on creating 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines to study how conformational restriction affects receptor binding and activity. mdpi.comnih.gov Therefore, this compound is considered a conformationally rigid analogue of phenethylamine derivatives.

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of novel therapeutic agents. This scaffold is a core component in a large number of biologically active natural and synthetic compounds, including some approved drugs.

The versatility of the 2,3-dihydrobenzofuran core has led to its incorporation into compounds designed to exhibit a wide spectrum of pharmacological effects. Its rigid structure provides a fixed orientation for substituents, which can be advantageous for achieving specific and high-affinity interactions with biological receptors and enzymes. The wide range of biological activities associated with this scaffold underscores its importance in drug discovery and chemical biology.

Table 1: Reported Biological Activities of Compounds Containing the 2,3-Dihydrobenzofuran Scaffold

| Biological Activity | Description |

|---|---|

| Antimicrobial | Activity against various strains of bacteria and fungi. nih.gov |

| Anticancer | Inhibition of cancer cell line growth. rsc.org |

| Anti-inflammatory | Modulation of inflammatory pathways. |

| Antioxidant | Scavenging of free radicals and inhibition of lipid peroxidation. rsc.org |

| Antiviral | Activity against various viruses. rsc.org |

| Neuroprotective | Protection against central nervous system trauma. |

Direct academic research focusing specifically on this compound is limited in published literature. Its primary role in the scientific community is that of a research chemical, a compound synthesized for investigation within broader research programs, often for structure-activity relationship (SAR) studies. Its significance is best understood by examining the extensive research on its close structural isomers and analogues.

Compounds such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB), which are isomers of the title compound, were originally synthesized for research purposes to explore their pharmacological properties. nih.gov These dihydrobenzofuran analogues of amphetamines have been studied for their interactions with monoamine transporters and serotonin (B10506) receptors. nih.gov

The research on such analogues has been pivotal in understanding the structural requirements for activity at specific receptors, particularly serotonin 5-HT2A receptors. nih.govacs.org By creating conformationally restricted molecules where the methoxy (B1213986) groups of phenethylamine hallucinogens are incorporated into dihydrofuran rings, researchers have been able to probe the active conformation of these ligands at the receptor binding site. nih.govacs.orgresearchgate.net This line of inquiry has produced some of the most potent known 5-HT2A agonists. acs.org

Therefore, this compound serves as a research tool by being a structural variant within this well-established class of biologically active molecules. Its synthesis allows for the systematic exploration of how the position of the amine on the propyl chain affects pharmacological activity when compared to its more extensively studied 2-propanamine isomer. It is likely utilized in screening assays and as an intermediate for the synthesis of other derivatives.

Table 2: Comparison of this compound and its Isomer

| Compound Name | Structure | Research Context |

|---|---|---|

| This compound | Aminopropyl group at position 1 of the propyl chain. | Limited direct research; primarily a research chemical for SAR studies. |

| 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine (5-APDB) | Aminopropyl group at position 2 of the propyl chain. | Studied for its effects on monoamine transporters and serotonin receptors. nih.govepa.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIICEVLYHDWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Molecular Design of 1 2,3 Dihydro 1 Benzofuran 5 Yl Propan 1 Amine and Dihydrobenzofuran Derivatives

Impact of Structural Modifications on the 2,3-Dihydrobenzofuran (B1216630) Ring System

The 2,3-dihydrobenzofuran core is a privileged scaffold in drug discovery, and modifications to this ring system have profound effects on the biological activity of its derivatives. Research into various therapeutic areas has elucidated several key SAR principles.

Substitutions at the C-2 and C-5 positions of the benzofuran (B130515) nucleus are particularly influential. Studies have shown that 2,5-disubstituted benzofurans can be particularly effective in enhancing insulin (B600854) sensitivity. rsc.org The nature and position of substituents dictate the molecule's interaction with its biological target. For instance, the introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has been consistently shown to increase the anticancer activities of these derivatives. nih.gov The position of the halogen is critical, suggesting that specific electronic and steric interactions at defined locations on the scaffold are necessary for optimal activity. nih.gov

In the context of enzyme inhibition, structure-based design has been effectively employed. For example, in the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives were synthesized. nih.gov A key finding was that the 2-position of the scaffold was amenable to extensive modifications. The introduction of substituted benzylidene groups at this position led to a significant increase in potency. This demonstrates that the dihydro-furan portion of the ring system is a critical site for introducing moieties that can access and interact with specific pockets within an enzyme's active site. nih.gov

The table below, derived from research on PARP-1 inhibitors, illustrates the impact of such modifications. nih.gov

| Compound/Modification | Structure | PARP-1 Inhibition IC50 (μM) |

| Lead Compound (DHBF-7-carboxamide) | 2,3-dihydrobenzofuran-7-carboxamide | 9.45 |

| Alternative Core (DHBF-3-one-7-carboxamide) | 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide | 16.2 |

| 3',4'-dihydroxybenzylidene at C-2 | 0.531 | |

| Heterocyclic attachments to benzylidene | 0.079 - 0.718 |

These findings underscore that both the aromatic and the saturated heterocyclic portions of the dihydrobenzofuran system are crucial for activity and offer distinct opportunities for structural optimization.

Influence of Substitutions on the Propan-1-amine Side Chain

The propan-1-amine side chain of 1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine is a critical determinant of its pharmacological profile, primarily through its role in target binding and its influence on physicochemical properties. The terminal primary amine is a key functional group, capable of acting as a hydrogen bond donor and, in its protonated state at physiological pH, forming crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site.

Quantitative Structure-Activity Relationship (QSAR) studies on related arylbenzofuran derivatives have identified specific molecular descriptors that correlate with biological activity, highlighting the importance of the number and arrangement of atoms in the side chain. derpharmachemica.com The influence of modifications can be understood through several key principles:

Chain Length and Flexibility: Altering the length of the alkyl chain (e.g., from propyl to ethyl or butyl) can modify the positioning of the terminal amine group relative to the dihydrobenzofuran core. This can either improve or diminish the alignment with key interaction points in a binding pocket. The three-carbon chain of the propan-1-amine group provides a degree of conformational flexibility that can be crucial for adopting an optimal binding pose.

Substitution on the Amine: N-alkylation (e.g., forming secondary or tertiary amines) or N-acylation changes the hydrogen-bonding capacity of the amine group. A primary amine can donate two hydrogen bonds, a secondary amine one, and a tertiary amine none, although it can still act as a hydrogen bond acceptor. These changes directly impact binding affinity and selectivity.

Branching and Chirality: Introducing branching on the alkyl chain (e.g., at the alpha or beta carbon) can introduce steric constraints and may create chiral centers. The stereochemistry can be critical for activity, as enantiomers often exhibit different potencies and pharmacological profiles due to the chiral nature of biological targets.

The following table conceptualizes the potential impact of various substitutions on the propan-1-amine side chain based on established medicinal chemistry principles. illinois.edumdpi.com

| Modification Type | Example | Predicted Impact on Activity | Rationale |

| Chain Length Variation | Ethanamine or Butanamine side chain | Varies | Alters distance of amine to anchor points; may improve or disrupt optimal binding. |

| N-Alkylation | N-methylpropan-1-amine | Varies | Reduces H-bond donor capacity; may increase lipophilicity and alter selectivity. |

| Alpha-Carbon Branching | 1-(2,3-Dihydro-1-benzofuran-5-YL)butan-2-amine | Varies; likely stereospecific | Introduces steric bulk and a chiral center, potentially leading to enantioselective binding. |

| Introduction of Polar Groups | Addition of a hydroxyl group on the chain | Varies | Increases polarity; adds H-bonding potential; may alter solubility and target interactions. |

Rational Design Principles for Novel Dihydrobenzofuran Scaffolds

The development of novel dihydrobenzofuran scaffolds is guided by rational design principles aimed at optimizing therapeutic efficacy while minimizing off-target effects. These strategies leverage structural biology, computational chemistry, and synthetic feasibility.

A primary approach is structure-based drug design (SBDD) . This involves using the three-dimensional structure of a biological target, often obtained from X-ray crystallography, to design molecules that fit precisely into the binding site. nih.gov This method was used to develop PARP-1 inhibitors, where crystal structures of inhibitors bound to the enzyme provided critical insights for further optimization. nih.gov

Another key principle is scaffold hopping and hybridization . This involves replacing the dihydrobenzofuran core with a different, isosteric scaffold to explore new chemical space or improve properties, or combining the scaffold with other known pharmacophores to create hybrid molecules. researchgate.net For instance, the hybridization of a pyrazoline scaffold with other heterocyclic rings is a promising strategy to develop novel anticancer agents with potentially reduced side effects. researchgate.net

Facilitating synthetic accessibility is a practical and crucial design principle. A rationally designed molecule is of little value if it cannot be synthesized efficiently. Researchers often design alternative core structures that, while retaining key pharmacophoric features, are more amenable to chemical synthesis and derivatization. nih.gov Modern synthetic protocols, including catalyst-free and photo-induced reactions, are continually being developed to expand the accessible chemical space for dihydrobenzofuran derivatives. nih.gov

Finally, computational tools play a vital role in modern drug design. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and in-silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are used to prioritize compounds for synthesis, thereby saving time and resources. nih.govsysrevpharm.org These methods help in designing libraries of compounds with a higher probability of possessing the desired biological activity and drug-like properties. nih.gov

Pharmacophore Mapping and Molecular Recognition Elements of this compound

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by and interact with a specific biological target. nih.gov For this compound, the key molecular recognition elements can be deduced from its structure, which are crucial for its putative binding mode.

The primary pharmacophoric features include:

Aromatic Ring (AR): The benzene (B151609) portion of the dihydrobenzofuran ring provides a feature for potential π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding pocket.

Hydrogen Bond Acceptor (HBA): The oxygen atom within the dihydrofuran ring is a potential hydrogen bond acceptor, capable of forming a key interaction with hydrogen bond donor groups on the target protein.

Hydrophobic Group (HY): The saturated five-membered ring and the propyl side chain contribute to the molecule's hydrophobic character, facilitating binding to non-polar cavities within the target site.

Hydrogen Bond Donor (HBD): The terminal primary amine (-NH2) group is a strong hydrogen bond donor, a critical feature for anchoring the molecule in the binding site.

Positive Ionizable (PI): At physiological pH, the amine group is typically protonated (-NH3+), allowing it to form a strong ionic bond or salt bridge with a negatively charged amino acid residue like Aspartate or Glutamate.

These features collectively define the pharmacophore for this class of compounds. The spatial relationship between the aromatic ring, the hydrogen bond acceptor oxygen, and the positive ionizable amine at the end of the flexible linker is the critical determinant of molecular recognition and biological activity. illinois.edu

The following table summarizes the key structural features of this compound and their corresponding pharmacophoric roles.

| Structural Feature | Pharmacophoric Role | Potential Interaction Type |

| Benzene Ring | Aromatic Ring (AR) | π-π stacking, Hydrophobic |

| Dihydrofuran Oxygen | Hydrogen Bond Acceptor (HBA) | Hydrogen Bonding |

| Dihydrofuran Ring & Propyl Chain | Hydrophobic Group (HY) | Hydrophobic, van der Waals |

| Terminal Amine (-NH2) | Hydrogen Bond Donor (HBD) | Hydrogen Bonding |

| Protonated Amine (-NH3+) | Positive Ionizable (PI) | Ionic Bonding, Salt Bridge |

Understanding this pharmacophore model is essential for designing new molecules with improved affinity and selectivity and for virtually screening large compound libraries to identify novel hits with a similar mechanism of action. nih.govnih.gov

Pharmacological Characterization at Molecular and Cellular Levels: Receptor and Transporter Interaction Studies of 1 2,3 Dihydro 1 Benzofuran 5 Yl Propan 1 Amine and Analogs

Monoamine Transporter Binding Affinities and Functional Activity

The interaction of benzofuran (B130515) analogs with monoamine transporters—dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)—is a key aspect of their pharmacological activity. These proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby regulating the duration and magnitude of neurotransmission. wikipedia.org Compounds of this class generally act as inhibitors of these transporters and can also induce transporter-mediated neurotransmitter release, or efflux. nih.govnih.gov

In vitro studies reveal that 5-APDB displays a significantly lower affinity for the dopamine transporter compared to the other monoamine transporters. wikipedia.org Research using HEK 293 cells expressing the human dopamine transporter shows that benzofurans generally inhibit dopamine uptake less potently than serotonin or norepinephrine uptake. nih.govnih.gov For 5-APDB, the IC50 value for the inhibition of dopamine reuptake has been reported to be 7,089 nM. wikipedia.org This comparatively weak interaction with DAT distinguishes its profile from that of classic psychostimulants like methamphetamine, which are potent dopamine uptake inhibitors and releasing agents. nih.gov

The interaction of 5-APDB with the norepinephrine transporter is of intermediate potency, falling between its high affinity for SERT and low affinity for DAT. wikipedia.org The reported IC50 value for the inhibition of norepinephrine reuptake is 3,238 nM. wikipedia.org Like other benzofurans, it inhibits norepinephrine uptake more potently than dopamine uptake. nih.govnih.gov

Table 1: Monoamine Transporter Inhibition Potencies of 5-APDB This table summarizes the in vitro potencies of 5-APDB at inhibiting the human dopamine, serotonin, and norepinephrine transporters.

| Transporter | Inhibition Potency (IC50) |

|---|---|

| Dopamine Transporter (DAT) | 7,089 nM wikipedia.org |

| Serotonin Transporter (SERT) | 130 nM wikipedia.org |

| Norepinephrine Transporter (NET) | 3,238 nM wikipedia.org |

Ligand-Receptor Interaction Studies through Mutagenesis and Molecular Modeling

Understanding the precise interactions between a ligand and its receptor at an atomic level is crucial for rational drug design. Methodologies such as site-directed mutagenesis and computational molecular modeling are invaluable tools for elucidating these interactions for GPCRs. nih.gov While specific mutagenesis studies for 1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine are not available, general principles of ligand-GPCR binding can be inferred from modeling studies of related systems. nih.govnih.gov

Multiscale molecular modeling, which combines quantum mechanics (QM) and molecular mechanics (MM), allows for an accurate depiction of ligand binding configurations and the identification of key amino acid residues in the binding pocket. nih.gov For amine-containing ligands like the subject compound, a primary interaction typically involves the formation of a salt bridge between the protonated amine group of the ligand and a conserved acidic residue (e.g., aspartate) in the receptor's transmembrane domain.

In a hypothetical docking model with its target receptors (e.g., adrenergic or TAAR1), the 2,3-dihydro-1-benzofuran moiety would likely be situated within a hydrophobic pocket formed by nonpolar amino acid residues. The oxygen atom of the furan (B31954) ring could potentially act as a hydrogen bond acceptor with nearby polar residues. Computational studies on other benzofuran hybrids have demonstrated the importance of hydrogen bonding with specific residues (such as Valine and Lysine) and hydrophobic interactions in achieving stable binding. nih.gov These computational approaches are essential for predicting binding modes and guiding the synthesis of analogs with improved affinity and selectivity. nih.gov

In Vitro Assessment of Molecular Mechanisms Underlying Cellular Responses

The engagement of receptors by a ligand initiates a cascade of intracellular events that constitute the cellular response. In vitro assays are fundamental for characterizing these mechanisms. The pharmacological profile of benzofuran analogs suggests several key cellular responses mediated by their receptor interactions. nih.govfrontiersin.org

A primary cellular consequence of TAAR1 activation by an agonist is the stimulation of adenylyl cyclase, leading to a measurable increase in intracellular cyclic AMP (cAMP). frontiersin.org This has been demonstrated in HEK-293 cells expressing TAAR1, where agonists induce a dose-dependent increase in cAMP levels. frontiersin.org Further downstream, TAAR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are crucial mediators of neuronal plasticity and gene expression. frontiersin.org Studies have also shown that TAAR1 can form heterodimers with the dopamine D2 receptor, creating a functional complex where D2 receptor antagonists can enhance TAAR1 signaling. doi.org

In addition to cAMP-mediated signaling, benzofurans have been shown to induce the release of monoamines, acting as indirect agonists similar to other psychoactive compounds. nih.gov The dihydrobenzofuran scaffold has also been associated with other cellular activities in various in vitro models, including the inhibition of free radical generation and modulation of cell viability. nih.gov For example, certain dihydrobenzofuran neolignans have been shown to affect redox status and inhibit the generation of free radicals in cellular assays. nih.gov Another study demonstrated that a 2,3-dihydrobenzofuran (B1216630) compound could increase phagocytic and lysosomal activities as well as nitrite (B80452) levels in macrophages. nih.gov These findings highlight the diverse cellular mechanisms that can be modulated by compounds containing the dihydrobenzofuran core.

Metabolic Pathways and Biotransformation of 1 2,3 Dihydro 1 Benzofuran 5 Yl Propan 1 Amine and Its Analogs

Enzymatic Studies of Metabolic Transformations in Biological Systems

The metabolism of 1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine and its analogs is primarily orchestrated by two major enzyme superfamilies: Cytochrome P450 monooxygenases and N-acetyltransferases. These enzymes catalyze Phase I and Phase II metabolic reactions, respectively, facilitating the transformation of the parent compound into more water-soluble metabolites for excretion.

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a diverse group of hemoproteins responsible for the oxidative metabolism of a wide array of xenobiotics, including many drugs. nih.govnih.govmdpi.com Studies on analogs of this compound, such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), have identified several key CYP isoforms involved in their metabolism.

Research has shown that the N-demethylation of the N-methylated analog, 6-MAPB, is mediated by CYP1A2, CYP2D6, and CYP3A4. nih.gov The CYP2D6 enzyme, in particular, is known for its significant role in the metabolism of approximately 20% of commonly prescribed drugs and is highly polymorphic, leading to variations in metabolic rates among individuals. researchgate.netnih.govgsconlinepress.com In silico predictions for 5-APB have also suggested its potential metabolism by CYP2D6. researchgate.net This enzyme's involvement is critical as its activity can be influenced by co-administered drugs, potentially leading to drug-drug interactions. news-medical.net

The metabolic activation of benzofuran-containing compounds by cytochrome P450 enzymes is a crucial step in their bioactivity and can provide insights into their structure-activity relationships. researchgate.net The general mechanism of CYP enzymes involves the introduction of an oxygen atom into the substrate, a process that can lead to various modifications such as hydroxylation and demethylation. nih.govmdpi.com

Table 1: Cytochrome P450 Isoforms Implicated in the Metabolism of this compound Analogs

| CYP Isoform | Analog Substrate(s) | Metabolic Reaction | Reference |

| CYP1A2 | 6-MAPB | N-demethylation | nih.gov |

| CYP2D6 | 6-MAPB, 5-APB (predicted) | N-demethylation | nih.govresearchgate.net |

| CYP3A4 | 6-MAPB | N-demethylation | nih.gov |

Involvement of N-Acetyltransferases

N-acetyltransferases (NATs) are cytosolic enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines and other xenobiotics. nih.govnih.govresearchgate.net This Phase II conjugation reaction generally leads to the detoxification and enhanced elimination of the compounds. frontiersin.org The primary amine group in this compound makes it a potential substrate for N-acetylation.

There are two main human NAT isoenzymes, NAT1 and NAT2, which exhibit different substrate specificities and are polymorphically expressed in the population. nih.gov While NAT2 is predominantly found in the liver and gut and is responsible for the metabolism of many drugs, NAT1 is expressed in a wide range of tissues. nih.govnih.gov The acetylation of primary amines is a common metabolic pathway that can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. mdpi.comresearchgate.net Recent studies have also shown that NAT2 can acetylate aliphatic amines, expanding its role in drug metabolism beyond aromatic amines. nih.gov

Identification and Characterization of Primary Metabolites

The identification of metabolites is essential for a comprehensive understanding of a compound's biotransformation. Studies on the analogs 5-APB and 6-APB have shed light on the likely metabolic products of this compound.

For 6-APB, the major metabolite identified in rat urine and human liver preparations was 4-carboxymethyl-3-hydroxy amphetamine. nih.gov In the case of its N-methylated counterpart, 6-MAPB, the primary metabolites were the N-demethylated product, 6-APB, and 4-carboxymethyl-3-hydroxy methamphetamine. nih.gov Research on 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB), another analog, identified hydroxylated metabolites in the benzofuran (B130515) moiety and a reduced metabolite. researchgate.net

These findings suggest that the metabolic pathways for this compound likely involve hydroxylation of the benzofuran ring, N-dealkylation (if applicable for analogs), and potential cleavage of the dihydrofuran ring.

Table 2: Identified Primary Metabolites of this compound Analogs

| Analog | Primary Metabolite(s) | Biological Matrix | Reference |

| 6-APB | 4-carboxymethyl-3-hydroxy amphetamine | Rat urine, Human liver preparations | nih.gov |

| 6-MAPB | 6-APB (N-demethyl metabolite), 4-carboxymethyl-3-hydroxy methamphetamine | Rat urine, Human liver preparations | nih.gov |

| 5-APDB | Hydroxylated metabolites (benzofuran moiety), Reduced metabolite | Rat and human liver microsomes, human hepatocytes | researchgate.net |

Biosynthetic Considerations for the Benzofuran Scaffold in Natural Products

The benzofuran ring is a common structural motif found in a plethora of biologically active natural products. researchgate.netacs.orgnih.govrsc.orgnih.gov These compounds are widely distributed in higher plants and are also produced by bacteria and fungi. nih.govrsc.org The biosynthesis of the benzofuran scaffold in nature often involves oxidative cyclization reactions. For instance, the oxidative dimerization of ferulic acid, catalyzed by peroxidase, can lead to the formation of a dihydrobenzofuran neolignan. nih.gov Understanding the natural biosynthetic pathways can provide insights into the potential metabolic routes of synthetic benzofuran derivatives, as metabolic enzymes in mammals can sometimes mimic the catalytic strategies observed in nature.

Hypothesized Metabolic Pathways and Their Implications for Chemical Biology Research

Based on the enzymatic studies of its analogs, a hypothesized metabolic pathway for this compound can be proposed. The initial steps likely involve Phase I oxidation reactions catalyzed by CYP enzymes, leading to hydroxylation of the aromatic or dihydrofuran ring. This could be followed by Phase II conjugation, such as N-acetylation of the primary amine by NAT enzymes.

Further biotransformation could involve ring opening of the dihydrofuran moiety, as suggested by the metabolites of 6-APB. The elucidation of these pathways is critical for chemical biology research, as it can help in the design of new molecules with improved metabolic stability and desired pharmacological activities.

In Vitro and In Silico Approaches to Predict Metabolic Fates

In modern drug discovery and development, in vitro and in silico methods are invaluable tools for predicting the metabolic fate of new chemical entities. news-medical.netnih.gov

In Vitro Approaches: These methods typically involve incubating the compound of interest with liver microsomes, hepatocytes, or recombinant enzymes (e.g., specific CYP isoforms) to identify metabolites and determine metabolic rates. researchgate.net Such studies have been instrumental in characterizing the metabolism of benzofuran analogs like 5-APDB. researchgate.net

In Silico Approaches: Computational models and software can predict the sites of metabolism, the enzymes involved, and the potential metabolites of a compound based on its chemical structure. news-medical.netnih.govjazindia.com These predictive tools can help prioritize compounds for further development and guide the design of molecules with more favorable metabolic profiles. nih.gov For instance, in silico analysis was used to predict the involvement of CYP2D6 in the metabolism of 5-APB. researchgate.net

The integration of both in vitro and in silico approaches provides a powerful strategy for understanding and predicting the biotransformation of novel compounds like this compound.

Genomic and Pathway Engineering for Metabolic Flux Analysis in Related Biosynthetic Systems

Genomic and pathway engineering are pivotal disciplines in metabolic engineering, offering powerful tools to analyze and manipulate the flow of metabolites—known as metabolic flux—through cellular pathways. nih.govresearchgate.net These approaches are essential for enhancing the production of desired compounds or for engineering efficient degradation pathways for specific molecules. researchgate.netmanchester.ac.uk By leveraging techniques such as genome sequencing, CRISPR-Cas9 gene editing, and computational modeling, researchers can redesign microbial or plant metabolism to optimize biosynthetic systems related to benzofuran derivatives. nih.govmanchester.ac.uk

Metabolic engineering involves modifying the genetics and metabolic potential of an organism to increase the production of a substance of interest. nih.gov This is often achieved by enhancing endogenous metabolic pathways or by introducing new, exogenous pathways from other organisms. researchgate.netmdpi.com A key aspect of this process is metabolic flux analysis, which quantifies the rates of metabolic reactions within a biological system. nih.gov Computational tools, particularly Flux Balance Analysis (FBA), are widely used to simulate and predict how genetic modifications will affect metabolic fluxes and, consequently, the production of a target molecule. nih.govyoutube.com FBA uses a stoichiometric model of an organism's metabolic network to predict the distribution of metabolic fluxes that optimizes a specific objective, such as biomass growth or chemical production. nih.govfrontiersin.org

Case Study: Engineering Benzofuran Catabolism

The principles of genomic and metabolic analysis have been successfully applied to understand and potentially engineer the breakdown of benzofuran-containing compounds like the pesticide carbofuran (B1668357). In the bacterium Novosphingobium sp. KN65.2, which can use carbofuran as its sole source of carbon and nitrogen, researchers have identified key genes and metabolic intermediates involved in its degradation. nih.gov

Metabolic profiling of mutants of this bacterium revealed the accumulation of intermediates, helping to piece together the catabolic pathway. nih.gov This study identified a unique cfd operon containing oxygenase genes (cfdC and cfdE) responsible for the degradation of the phenolic metabolite that forms after the initial hydrolysis of carbofuran. nih.gov A further oxygenase gene (cfdI) and a transporter gene (cftA) were also implicated in the pathway. nih.gov

This genetic and metabolic information provides a roadmap for pathway engineering. For instance, to improve the efficiency of carbofuran bioremediation, one could overexpress the key enzymes identified in Novosphingobium. Using FBA, one could model the metabolic network to identify potential bottlenecks and predict which genes, when amplified or deleted, would most effectively channel metabolites through the degradation pathway. frontiersin.org

Table 1: Key Genetic Components in Carbofuran Catabolism by Novosphingobium sp. KN65.2

| Gene/Operon | Encoded Protein/Function | Role in Pathway | Reference |

|---|---|---|---|

| cfd operon | Contains oxygenase genes | Degradation of the phenolic intermediate | nih.gov |

| cfdC, cfdE | Oxygenases | Key enzymes in the breakdown of the benzofuran ring structure | nih.gov |

| cfdI | Oxygenase | Further degradation of metabolic intermediates | nih.gov |

Case Study: Elucidating Benzofuran Biosynthesis

In addition to degradation, metabolic analysis is crucial for understanding the biosynthesis of natural benzofuran derivatives. In root cultures of the plant Tagetes patula (Marigold), labeling experiments with stable isotopes (¹³C) were used to trace the metabolic origins of the benzofuran derivatives isoeuparin and (-)-4-hydroxytremetone. nih.gov This approach, a cornerstone of metabolic flux analysis, provides precise data on the contributions of different precursor pathways to the final product.

The study demonstrated that the benzenoid ring of these compounds is derived from the amino acid phenylalanine, while parts of the furan (B31954) and dihydrofuran moieties originate from the deoxyxylulose phosphate (B84403) (DXP) pathway. nih.gov By reconstructing the labeling patterns in central metabolites, researchers could confirm the specific biosynthetic route. nih.gov

Table 2: Precursor Contribution to Benzofuran Biosynthesis in Tagetes patula

| Structural Moiety | Precursor Pathway | Key Precursor Molecule(s) | Contribution | Reference |

|---|---|---|---|---|

| Benzenoid Ring & Acetoxy Group | Phenylpropanoid Pathway | Phenylalanine | >98% | nih.gov |

This detailed understanding of the biosynthetic pathway allows for targeted genetic engineering to increase the yield of these compounds. For example, pathway engineering could involve upregulating key enzymes in the phenylalanine and DXP pathways or downregulating competing pathways that divert precursors away from benzofuran synthesis. researchgate.netmanchester.ac.uk Computational models like FSEOF (Flux Scanning based on Enforced Objective Flux) can be employed to systematically identify the most promising gene amplification and deletion targets to co-optimize the production of these metabolites. frontiersin.org

By integrating genomic data with metabolic flux analysis, it becomes possible to design and implement rational engineering strategies for complex biosynthetic systems related to this compound and its analogs, either for enhanced production of bioactive compounds or for efficient bioremediation of related environmental contaminants. nih.govnih.gov

Computational and Theoretical Investigations of 1 2,3 Dihydro 1 Benzofuran 5 Yl Propan 1 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are employed to optimize the molecular geometry of 1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The optimized geometry of the 2,3-dihydrobenzofuran (B1216630) core is expected to be largely planar, with the fused furan (B31954) and benzene (B151609) rings creating a rigid scaffold. The propan-1-amine side chain, however, introduces conformational flexibility. DFT calculations would elucidate the preferred spatial arrangement of this side chain relative to the dihydrobenzofuran ring system. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of DFT studies.

Table 1: Representative Optimized Geometrical Parameters for a Dihydrobenzofuran Scaffold (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | ~0 |

| C-O (furan) | 1.36 - 1.38 | 108 - 110 | Variable |

| C-C (side chain) | 1.52 - 1.54 | 109 - 112 | Variable |

| C-N (amine) | 1.46 - 1.48 | 110 - 113 | Variable |

Note: This table presents typical values for similar molecular fragments and is for illustrative purposes only. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Calculations for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap indicates a molecule that is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydrobenzofuran ring system, while the LUMO may be distributed across the aromatic ring and the side chain. The presence of the amine group, an electron-donating group, would be expected to raise the energy of the HOMO.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| EHOMO | -5.5 to -6.5 |

| ELUMO | -0.5 to 0.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |

Note: These values are representative of similar aromatic amines and are for illustrative purposes. The actual values for the title compound would depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MESP) Plots and Charge Density Distribution

Molecular Electrostatic Potential (MESP) plots are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue).

For this compound, the MESP plot would likely show a region of high negative potential around the oxygen atom of the dihydrofuran ring and the nitrogen atom of the amine group, indicating their nucleophilic character. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The charge density distribution, also obtainable from quantum chemical calculations, provides a quantitative measure of the electron density at various points in the molecule, complementing the qualitative picture provided by the MESP plot.

Global Reactivity Parameters (e.g., Electronegativity, Hardness, Electrophilicity Index)

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These parameters are calculated using the following equations: χ = -(EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 ω = χ² / (2η)

Table 3: Representative Global Reactivity Parameters (Illustrative Data)

| Parameter | Value (eV) |

| Electronegativity (χ) | 2.5 - 3.5 |

| Chemical Hardness (η) | 2.5 - 3.5 |

| Electrophilicity Index (ω) | 1.0 - 2.0 |

Note: These values are hypothetical and serve to illustrate the typical range for organic molecules of this type.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the propan-1-amine side chain and how it might influence the molecule's interaction with biological targets.

Furthermore, if a biological target for this compound is known, MD simulations can be used to model the ligand-target binding interactions. These simulations can provide insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the stability of the ligand-protein complex over time. Such studies are invaluable in the process of drug design and optimization. nih.govnih.gov

Quantum Chemical Parameters and Thermodynamic Aspects of Dihydrobenzofuran Systems

Quantum chemical calculations can also be used to determine various thermodynamic properties of dihydrobenzofuran systems, such as their heat of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of different isomers and conformers and for predicting the thermodynamics of chemical reactions involving these compounds.

For this compound, these calculations would provide a deeper understanding of its intrinsic stability and its potential to participate in various chemical transformations. The thermodynamic data can also be used in conjunction with other computational methods, such as MD simulations, to provide a more complete picture of the molecule's behavior.

Analytical Chemistry and Characterization Methodologies for 1 2,3 Dihydro 1 Benzofuran 5 Yl Propan 1 Amine

Chromatographic Separation Techniques

Chromatography is fundamental for separating the target compound from synthesis precursors, byproducts, or other isomers. The choice of technique depends on the sample matrix and the required sensitivity.

Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of volatile and thermally stable compounds like aminopropyldihydrobenzofuran isomers. researchgate.net Electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that serve as a chemical fingerprint for the molecule. researchgate.net

For the analysis of the related isomer 5-(2-aminopropyl)-2,3-dihydrobenzofuran, a common method involves using a non-polar capillary column. researchgate.netswgdrug.org The mass spectrum for 5-(2-aminopropyl)-2,3-dihydrobenzofuran is characterized by a prominent base peak resulting from the cleavage of the carbon-carbon bond beta to the amine group, yielding a fragment at m/z 44. researchgate.net Other significant fragments include ions corresponding to the dihydrobenzofuran ring structure. While GC-MS is effective for general identification, distinguishing between positional isomers like the 5- and 6-substituted variants can be challenging without reference standards, as they may have very similar retention times and mass spectra. researchgate.netresearchgate.net Derivatization, for instance with heptafluorobutyramide, can be employed to improve chromatographic separation of isomers. nih.gov

| Parameter | Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1MS or equivalent) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C (hold 1 min), ramp at 12-15°C/min to 300°C (hold 9 min) |

| MS Source Temperature | 230°C |

| Ionization Energy | 70 eV (Electron Ionization) |

| Mass Scan Range | 34-600 amu |

Liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and specificity for the analysis of benzofuran (B130515) compounds in various matrices, including biological samples. nih.govresearchgate.net This technique is especially useful for compounds that are not sufficiently volatile or may degrade at the high temperatures used in GC.

Studies on the related compound 5-APDB have utilized liquid chromatography-quadrupole time-of-flight with tandem mass spectrometry (LC-Q/TOF-MS) to identify its metabolites. nih.govresearchgate.net The separation is typically achieved on a reverse-phase column. nih.gov The mass spectrometer, often operating with an electrospray ionization (ESI) source in positive mode, can be used to select a precursor ion (the protonated molecule [M+H]⁺) and fragment it to produce specific product ions, a process known as Multiple Reaction Monitoring (MRM) for quantitative analysis. mdpi.com This high degree of selectivity allows for reliable detection and quantification even at very low concentrations. researchgate.net

| Parameter | Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., UPLC BEH C18) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Full Scan, Product Ion Scan, or Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the separation and quantification of pharmaceutical compounds and their isomers. The key challenge in analyzing aminopropyldihydrobenzofuran is the effective separation of positional isomers, which is critical for accurate identification and quantification. nih.gov

Reverse-phase HPLC is a common approach, where separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid additive such as formic or phosphoric acid to improve peak shape. sielc.com Due to the subtle differences in polarity and structure among positional isomers, achieving baseline separation can require careful optimization of the mobile phase composition and column chemistry. rsc.orgchromforum.org

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of the compound, confirming its identity and complementing data from chromatographic techniques.

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation and is essential for differentiating between isomers. researchgate.net Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. scielo.brresearchgate.net

For the aminopropyldihydrobenzofuran scaffold, the ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the dihydrofuran ring, and the protons of the aminopropyl side chain. researchgate.net The splitting patterns (multiplicity) and coupling constants (J-values) of the aromatic protons are particularly useful for determining the substitution pattern on the benzene (B151609) ring, thus allowing for clear differentiation between the 5- and 6-substituted isomers. researchgate.net Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity between different parts of the molecule. scielo.brresearchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C4) | ~7.05 | d |

| Aromatic H (C6) | ~6.95 | dd |

| Aromatic H (C7) | ~6.70 | d |

| -O-CH₂- (C2) | ~4.50 | t |

| -Ar-CH₂- (C3) | ~3.15 | t |

| Side Chain -CH- | ~3.50 | m |

| Side Chain -CH₂- | ~2.75 | m |

| Side Chain -CH₃ | ~1.20 | d |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq The analysis is often performed on the hydrochloride salt of the amine using an Attenuated Total Reflectance (ATR) accessory. researchgate.net The IR spectrum of an aminopropyldihydrobenzofuran would show characteristic absorption bands corresponding to the different parts of its structure.

Key absorptions for the HCl salt of 5-(2-aminopropyl)-2,3-dihydrobenzofuran include a broad band in the 2400-3200 cm⁻¹ region, which is characteristic of the amine salt (N-H stretching). researchgate.net Other important peaks include C-H stretching vibrations from the aromatic ring and the aliphatic portions (around 2800-3000 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and a strong C-O stretching band for the ether linkage in the dihydrofuran ring (around 1250 cm⁻¹). researchgate.netresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 2400 | N-H Stretch (broad) | Amine Salt (R-NH₃⁺) |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1610, 1490, 1465 | C=C Stretch | Aromatic Ring |

| 1255 | C-O Stretch | Aryl-Alkyl Ether |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation and confirmation of 1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy, typically within 0.001 atomic mass units. researchgate.net This precision allows for the determination of a compound's elemental composition from its accurate mass, a key step in identifying unknown substances and confirming the identity of synthesized molecules. azolifesciences.com

For this compound (Chemical Formula: C₁₁H₁₅NO), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. The technique is also invaluable for metabolite identification studies, where researchers can identify potential biotransformation products by predicting their elemental compositions and searching for corresponding accurate masses in complex biological matrices. researchgate.netnih.gov The high resolving power of HRMS also aids in analyzing fragmentation patterns, providing deeper structural insights. researchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C₁₁H₁₅NO | Defines the elemental makeup. |

| Nominal Mass | 177 amu | Integer mass of the most abundant isotopes. |

| Monoisotopic Mass | 177.115364 u | Exact mass calculated using the most abundant isotopes. |

UV-Visible Spectroscopy

UV-Visible Spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. pharmacyconcepts.in The absorption of UV or visible light by this compound is primarily dictated by the benzofuran chromophore. The dihydro-benzofuran ring system contains aromatic and heterocyclic components that give rise to characteristic absorption bands, typically resulting from π-π* electronic transitions. nih.gov

While the specific spectrum for this compound is not detailed, analogous benzofuran structures exhibit distinct absorption maxima (λmax) in the ultraviolet region. researchgate.netresearchgate.net These absorption characteristics are useful for quantitative analysis, where the absorbance at a specific wavelength can be correlated with the concentration of the compound in a solution, following the Beer-Lambert law. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the benzofuran ring.

Table 2: Typical UV Absorption Maxima for Benzofuran-Related Chromophores

| Chromophore System | Typical λmax Range (nm) | Associated Electronic Transition(s) |

|---|---|---|

| Benzofuran | 240-250, 270-285 | π → π* |

Development and Validation of Analytical Methods for Quantitative Research Applications

For quantitative research, it is essential to develop and validate robust analytical methods. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors are commonly employed for the precise quantification of compounds like this compound.

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities or matrix components.

Linearity: The production of results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 3: Representative Parameters for a Validated HPLC Method for Quantifying an Amine Compound

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | Confirms a proportional response to concentration. |

| Accuracy (Recovery %) | 98.0% - 102.0% | Ensures the measured value is close to the true value. |

| Precision (RSD %) | ≤ 2.0% | Demonstrates the reproducibility of the method. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Defines the lowest detectable concentration. |

Derivatization Reagents for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. psu.edu For primary amines like this compound, which may lack a strong chromophore or fluorophore, derivatization is crucial for enhancing detection sensitivity in HPLC-UV or fluorescence detection. nih.govsemanticscholar.org It can also improve chromatographic behavior by increasing volatility for Gas Chromatography (GC) or altering polarity for HPLC. semanticscholar.org

Common derivatization strategies for primary amines involve acylation or reaction with reagents that introduce a highly responsive functional group. nih.gov

Trifluoroacetyl-L-prolyl chloride (TPC): This is a chiral derivatizing agent. When reacted with a racemic amine, it forms diastereomeric amides. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column, allowing for the quantification of individual enantiomers.

Benzofuran-derived Reagents: Reagents containing a benzofuran or benzofurazan (B1196253) structure can be used to label amines, imparting favorable detection characteristics. researchgate.net For example, 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) reacts with primary amines to produce highly fluorescent derivatives. researchgate.net

Other Reagents: A variety of other reagents are commonly used, such as dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl), which react with amines to yield derivatives with strong UV absorbance and fluorescence. nih.gov

Table 4: Common Derivatization Reagents for Primary Amines

| Derivatizing Reagent | Purpose | Resulting Derivative | Typical Detection Method |

|---|---|---|---|

| Dansyl Chloride | Enhance fluorescence | Dansyl-amine | Fluorescence, LC-MS |

| o-Phthalaldehyde (OPA) | Enhance fluorescence | Isoindole | Fluorescence |

| FMOC-Cl | Enhance UV absorbance/fluorescence | FMOC-amine | UV, Fluorescence |

Chiral Separation Techniques for Enantiomeric and Diastereomeric Purity Assessment

Since this compound contains a chiral center, its enantiomers may exhibit different biological activities. wvu.edu Therefore, assessing enantiomeric purity is critical. Chiral separation techniques are employed to resolve the racemic mixture into its individual enantiomers. mdpi.com

The two primary approaches for chiral separation are direct and indirect. nih.gov

Direct Separation: This method utilizes a chiral environment, most commonly a Chiral Stationary Phase (CSP) in HPLC. mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or crown ethers. nih.govresearchgate.net Chiral Capillary Electrophoresis (CE) is another direct method where a chiral selector is added to the running buffer. wvu.edu

Indirect Separation: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (as discussed in section 7.4) to form diastereomers. nih.gov These diastereomers can then be separated on a conventional achiral column.

The choice of method depends on the specific properties of the analyte and the analytical requirements, such as the scale of separation and required resolution. researchgate.net

Table 5: Overview of Chiral Separation Techniques

| Technique | Principle | Common Application |

|---|---|---|

| Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Analytical and preparative separation of enantiomers. |

| Chiral GC (Direct) | Separation on a GC column coated with a chiral selector. | Analysis of volatile enantiomeric compounds. |

| Indirect HPLC/GC | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | Quantification of enantiomeric excess when a suitable CSP is unavailable. |

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of benzofuran (B130515) and its derivatives has been a subject of considerable research, leading to a variety of established methods. jocpr.com Historically, syntheses involved reactions such as the Perkin reaction, McMurry reaction, and condensation reactions using various acid catalysts. jocpr.com However, future research will likely focus on developing more efficient, sustainable, and innovative synthetic pathways.

Recent advancements have moved towards transition-metal-free protocols, which are environmentally friendlier and more cost-effective. nih.gov Strategies such as Brønsted acid-mediated cycloadditions and condensation reactions have shown promise for constructing the dihydrobenzofuran nucleus. nih.gov For instance, researchers have successfully used p-toluene sulfonic acid and polyphosphoric acid to catalyze the formation of these structures from substituted phenols and other precursors. nih.gov Other modern approaches include copper-based catalysis and scandium-triflate-catalyzed cycloadditions to create amino-substituted benzofurans. nih.gov The development of one-pot syntheses and domino reactions that form complex spirobenzofuran (B1249414) derivatives represents another key area of exploration. researchgate.net Applying these sustainable and efficient methodologies to the specific synthesis of 1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine could streamline its production for further biological investigation.

Advanced Structure-Activity Relationship Studies through Integrated Computational and Experimental Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For the benzofuran and dihydrobenzofuran scaffolds, SAR studies have been crucial in identifying derivatives with potent anticancer, anti-inflammatory, and other therapeutic properties. researchgate.netnih.gov

Future research on this compound would benefit immensely from integrated SAR studies combining computational modeling and experimental validation. Key findings from related compounds indicate that specific substitutions on the benzofuran ring are critical for activity.

Anticancer Activity: Studies have shown that substitutions at the C-2 position, such as ester or heterocyclic rings, are often crucial for cytotoxic activity. mdpi.com The presence of halogen (fluorine, bromine), hydroxyl, and/or carboxyl groups can enhance the biological effects of benzofuran derivatives. researchgate.netnih.gov For example, certain fluorinated dihydrobenzofurans have demonstrated significant inhibition of cancer cell proliferation. nih.gov

Anti-inflammatory Activity: The presence of alkyl or aryl groups at position 6 and a chlorine atom at position 5 in 2,3-dihydrobenzofuran-2-ones resulted in powerful anti-inflammatory agents. nih.gov

Integrated approaches, using molecular docking to predict binding interactions with therapeutic targets (like the tyrosine kinase receptor for anticancer agents) followed by synthesis and in vitro testing, can accelerate the discovery of more potent and selective analogs of this compound. nih.govnih.gov

| Structural Modification on Dihydrobenzofuran Scaffold | Observed Impact on Biological Activity | Reference |

| Halogen (F, Br), hydroxyl (-OH), or carboxyl (-COOH) groups | Enhanced anticancer and anti-inflammatory effects | researchgate.netnih.gov |

| Ester or heterocyclic rings at C-2 position | Crucial for cytotoxic (anticancer) activity | mdpi.com |

| Alkyl or aryl group at C-6 and Chlorine at C-5 | Potent anti-inflammatory properties | nih.gov |

| N-phenethyl carboxamide group | Significantly enhances antiproliferative activity | mdpi.com |

Refined Target Identification and Validation through Advanced Molecular and Cellular Assays

Identifying the specific molecular targets of a compound is a foundational step in drug discovery, confirming its mechanism of action and therapeutic potential. sartorius.comwjbphs.com For a novel compound like this compound, future research must focus on identifying and validating its biological targets.

Modern target identification strategies employ a range of advanced techniques:

Genomic and Proteomic Approaches: Techniques like genome-wide association studies (GWAS), transcriptomics, and proteomics can identify genes and proteins whose expression or function is altered by the compound, pointing to potential targets. wjbphs.comwjbphs.com

Functional Genomics: Tools such as CRISPR-Cas9 gene editing and RNA interference (RNAi) allow for the systematic knockdown of specific genes to determine if their absence mimics or blocks the effect of the compound, thereby validating their role as a target. wjbphs.com

Cellular Assays: Advanced cellular and molecular assays are used to measure the compound's effect on specific biological pathways. For instance, investigating the impact on inflammatory pathways like NF-κB and MAPK signaling has been used to confirm the anti-inflammatory effects of benzofuran hybrids. mdpi.com Similarly, flow cytometry-based techniques can validate anticancer activity by analyzing apoptosis in cancer cell lines. nih.gov

By applying these methods, researchers can move beyond phenotypic screening to precisely determine the molecular machinery through which this compound exerts any observed biological effects.

Development of Novel Analytical Tools for Comprehensive Compound Characterization

Thorough characterization of a chemical compound is essential to confirm its structure, purity, and physicochemical properties. While standard analytical techniques are well-established, future research may involve the development and application of more sophisticated tools for a deeper understanding of compounds like this compound.

The structural elucidation of newly synthesized dihydrobenzofuran derivatives typically relies on a combination of spectroscopic methods, including:

UV-visible spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy

Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy

Mass spectrometry nih.gov

For unambiguous structural confirmation, single X-ray crystallography is often employed. nih.gov Future directions could involve the use of advanced techniques to study the compound's behavior in biological systems, such as specialized imaging techniques to visualize its distribution in cells or tissues, and advanced mass spectrometry methods for metabolomic studies to understand its metabolic fate.

Investigation of Broader Biological Activities of Dihydrobenzofuran Scaffolds for Research Purposes

The benzofuran and dihydrobenzofuran scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities. rsc.org This versatility suggests that this compound could possess a variety of biological effects worth investigating for research purposes.

Antimicrobial Properties: Numerous benzofuran derivatives have demonstrated significant antibacterial and antifungal activity. nih.govmdpi.com SAR studies have indicated that hydroxyl groups at specific positions can be critical for antibacterial effects. nih.gov Future studies should screen this compound against a panel of pathogenic bacteria and fungi.

Antioxidant Properties: The dihydrobenzofuran core is structurally related to the chroman skeleton of Vitamin E, a potent natural antioxidant. nih.gov Several synthetic derivatives have been developed as powerful antioxidants that inhibit lipid peroxidation. nih.govnih.gov The antioxidant potential of this compound could be evaluated using methods like the DPPH free radical scavenging assay. nih.gov

Anti-inflammatory Properties: Dihydrobenzofuran derivatives have been shown to be potent anti-inflammatory agents, some even more powerful than commercial drugs like diclofenac (B195802) in preclinical models. nih.gov Their mechanism often involves the inhibition of key inflammatory mediators like prostaglandins, cyclooxygenase-2 (COX-2), and nitric oxide. researchgate.netnih.gov

Anticancer Properties: This is one of the most extensively studied activities of the benzofuran scaffold. nih.govrsc.org Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and colon (HCT116). researchgate.netnih.govnih.gov The anticancer potential of this compound is a high-priority area for future investigation.

| Biological Activity | Example Dihydrobenzofuran Derivative/Finding | Reference |

| Antimicrobial | A new benzofuran derivative showed moderate antibacterial activity against S. typhimuriumi and S. aureus with MIC values of 12.5 μg/mL. | mdpi.com |

| Antioxidant | 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) showed better antioxidant activity than the Vitamin E analog Trolox C. | nih.gov |

| Anti-inflammatory | Fluorinated dihydrobenzofuran derivatives suppressed inflammation by inhibiting COX-2 and decreasing inflammatory mediators like PGE2 and IL-6, with IC50 values in the low micromolar range. | researchgate.netnih.gov |

| Anticancer | A 3-methylbenzofuran (B1293835) derivative showed potent antiproliferative activity against the A549 lung cancer cell line with an IC50 of 1.48 μM. | nih.gov |

Utilization of this compound as a Mechanistic Probe for Neurotransmitter Systems and Other Biological Pathways

The chemical structure of this compound, particularly the aminopropane side chain, suggests a potential interaction with neurotransmitter systems. This is because many centrally acting compounds, including stimulants and antidepressants, share this structural feature. Related benzofuran compounds, such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), are known to interact with monoamine transporters for serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NA). researchgate.netnih.gov

These related compounds act as monoamine releasers and uptake inhibitors, significantly increasing the extracellular levels of neurotransmitters like serotonin. nih.govresearchgate.net This pharmacological profile suggests that this compound could serve as a valuable mechanistic probe to explore the function of these neurotransmitter systems. Research could focus on:

Binding and Functional Assays: Determining the affinity and activity of the compound at dopamine, serotonin, and norepinephrine transporters and receptors.

In Vivo Microdialysis: Measuring the effect of the compound on extracellular neurotransmitter levels in specific brain regions.

Neurochemical Studies: Investigating its impact on dopamine-induced neurotoxicity or other neuronal pathways, as has been done with other dihydrobenzofuran derivatives. nih.gov

By characterizing its interactions with these central nervous system targets, the compound could become a useful tool for neuropharmacology research, helping to elucidate the complex mechanisms of synaptic transmission and its regulation.

Q & A

Q. What are the optimized synthetic routes for 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine?

The synthesis typically involves multi-step protocols, including lithiation, electrophilic substitution, and reductive amination. For example, a key intermediate can be prepared via:

- Step 1 : Deprotonation of a dihydrobenzofuran precursor using n-BuLi in THF at −78°C .

- Step 2 : Reaction with 5-bromo-2-methoxybenzaldehyde to form a substituted benzofuran derivative .

- Step 3 : Reduction of nitriles or ketones using LiAlH₄ to yield the primary amine .

Critical parameters include temperature control (−78°C for lithiation) and solvent purity to avoid side reactions.

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the benzofuran ring and the propanamine chain .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 178.12) .

- X-ray Crystallography : Used to resolve stereochemistry in chiral derivatives, such as (1R)-configured analogs .

Q. What analytical methods ensure purity ≥95% for pharmacological studies?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Confirms C, H, N composition within ±0.4% theoretical values .

- Melting Point Consistency : Sharp melting points (e.g., 216–218°C for hydrochloride salts) indicate purity .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with this compound?

The compound is structurally analogous to 3,4-methylenedioxyamphetamine (MDA), suggesting serotonergic and dopaminergic activity. In vitro studies show affinity for 5-HT₂A receptors (EC₅₀ ~50 nM), comparable to MDMA . Advanced research should include:

Q. How do metabolic pathways differ between in vitro and in vivo models?

- In Vitro Metabolism : Liver microsomes (human/rat) reveal N-demethylation and hydroxylation via CYP2D6, producing metabolites like 5-APDB-OH .

- In Vivo Studies : Urinalysis in rodent models detects glucuronidated metabolites (e.g., 5-APDB-O-glucuronide) .

Methodological Note : Use LC-MS/MS with deuterated internal standards for quantification .

Q. How can contradictory data on receptor binding affinity be resolved?

Discrepancies in EC₅₀ values (e.g., 50 nM vs. 120 nM) may arise from assay conditions. Recommended approaches:

- Standardized Assay Buffers : Use HEPES (pH 7.4) with 1 mM Mg²⁺ to stabilize receptor conformations .

- Positive Controls : Include known agonists (e.g., serotonin for 5-HT receptors) to validate assay sensitivity .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and explain variability .

Q. What strategies differentiate this compound from its structural analogs (e.g., 6-APDB)?

- Regioselectivity : 5-APDB (5-position substitution) vs. 6-APDB (6-position) alters receptor interaction. Use NOESY NMR to confirm substitution patterns .

- Pharmacokinetics : Compare metabolic stability using hepatocyte clearance assays. 5-APDB exhibits slower hepatic clearance (t₁/₂ = 2.1 h) vs. 6-APDB (t₁/₂ = 1.5 h) .

Regulatory and Safety Considerations

Q. What legal restrictions apply to research on this compound?

- UK : Classified as a Temporary Class Drug under the Misuse of Drugs Act 1971, requiring Home Office licenses for possession .

- China : Listed as a controlled substance (No. 20 in the 2022 Narcotics Control List), mandating institutional approvals for synthesis .

Compliance Tip : Maintain detailed logs of synthetic batches and disposal records to meet audit requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products